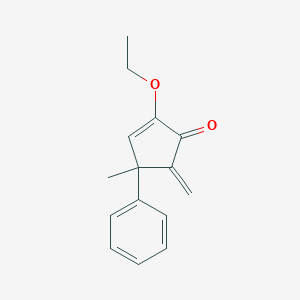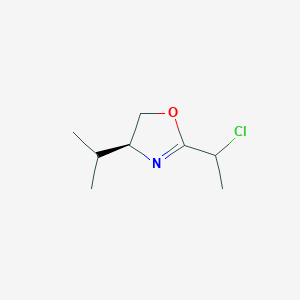
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is a heterocyclic organic compound. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound has a chlorine atom attached to an ethyl group at the second position and an isopropyl group at the fourth position, making it a unique derivative of oxazole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves cyclization reactions One common method is the cyclodehydration of α-hydroxy ketones with amides For this specific compound, the synthesis might involve the reaction of a suitable α-hydroxy ketone with an amide under acidic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of oxazole derivatives often involves large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of these compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Oxazole derivatives, including this specific compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary depending on the derivative. For example, some oxazole derivatives inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazoline: Similar structure but with a reduced ring.
Oxazolidine: Another reduced form of oxazole.
Isoxazole: Contains an additional nitrogen atom in the ring.
Uniqueness
Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other oxazole derivatives.
Eigenschaften
CAS-Nummer |
648428-13-1 |
|---|---|
Molekularformel |
C8H14ClNO |
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
(4S)-2-(1-chloroethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H14ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h5-7H,4H2,1-3H3/t6?,7-/m1/s1 |
InChI-Schlüssel |
QJBXBABRNYDYKH-COBSHVIPSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C(C)Cl |
Kanonische SMILES |
CC(C)C1COC(=N1)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)


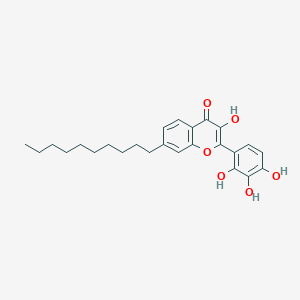
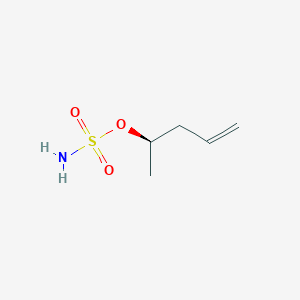
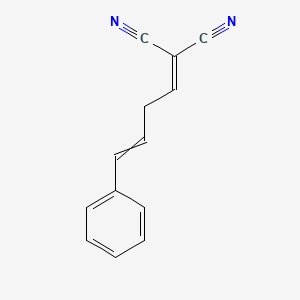

![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N,N-diisopropylacetamide](/img/structure/B12600351.png)
